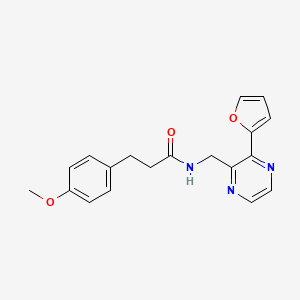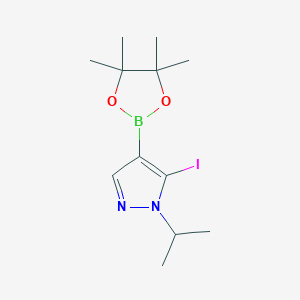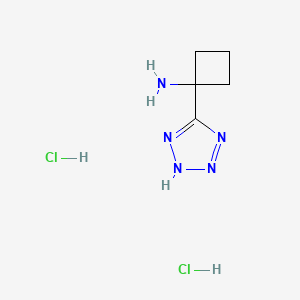
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2126178-03-6 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, which includes “1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The InChI Code for “1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H .Physical And Chemical Properties Analysis
“1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 212.08 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride, a compound of interest in various synthetic and chemical reaction studies, showcases its versatility across a range of reactions. For instance, the compound has been used in the synthesis of 3-Benzyl-1,3-thiazolidines through [2 + 3]-Cycloaddition reactions involving azomethine ylides and thiocarbonyl compounds, illustrating the compound's utility in generating spirocyclic structures and engaging in stereoselective cycloadditions (Gebert et al., 2003). Additionally, its role in [4 + 2]-annulations with aldehydes to form tetrahydropyranyl amines highlights its potential in accessing six-membered ring structures, further expanding its application in synthetic chemistry (Perrotta et al., 2015).
Tetrazole Derivatives
The significance of tetrazoles in medicinal chemistry, where they serve as isosteres for various functional groups, underscores the compound's importance. A notable application includes the synthesis of diverse 2,5-disubstituted tetrazoles through the alkylation of 5-substituted 1H-tetrazoles, demonstrating the compound's flexibility in creating bioactive molecules. This synthesis approach not only streamlines the production of these derivatives but also highlights the compound's capacity for generating structurally diverse and potentially pharmacologically relevant tetrazoles (Reed & Jeanneret, 2021).
Protective Groups in Synthesis
The utility of the compound extends to its use as a protective group in the synthesis of complex molecules. For example, the cyclobutanetetraamine derivatives have been prepared and utilized as protective groups, demonstrating the compound's utility in peptide synthesis and the generation of derivatives with potential biological activity (Scharf & Thünker, 1979). This application reveals the compound's versatility in facilitating the synthesis of molecules with intricate structures and diverse functional groups.
Antimicrobial and Cytotoxic Activities
Beyond synthesis, derivatives of 1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride have been explored for their antimicrobial and cytotoxic properties. The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, for instance, has led to compounds exhibiting notable antibacterial and cytotoxic activities, suggesting the potential therapeutic applications of these derivatives (Noolvi et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMISFSQGMWTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NNN=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

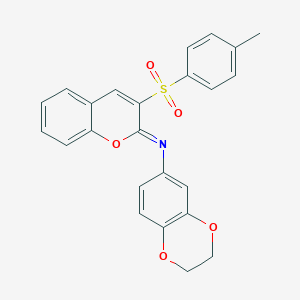
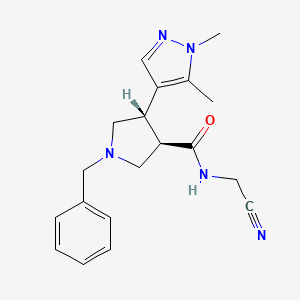
![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)
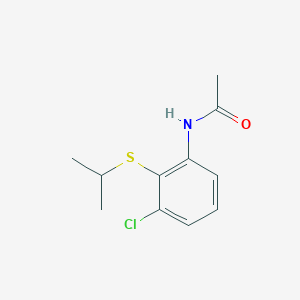
![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)
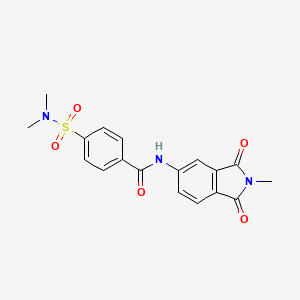
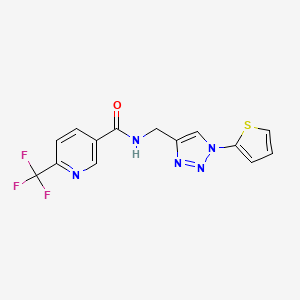
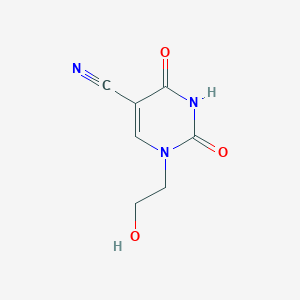
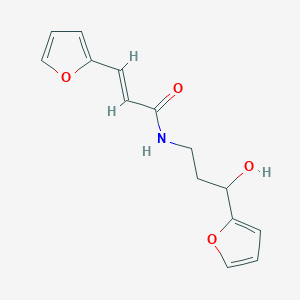
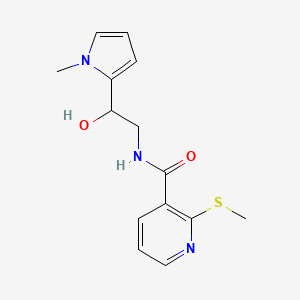
![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)
![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)
